

Application Notes and Protocols for the Analytical Characterization of Imatinib

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Compound of Interest

Compound Name: *6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid*

CAS No.: *5110-02-1*

Cat. No.: *B1294651*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize the pioneering tyrosine kinase inhibitor, Imatinib. Detailed protocols for key experimental methodologies are included to facilitate practical application in a laboratory setting.

Introduction

Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of certain cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] Its mechanism of action centers on the selective inhibition of multiple tyrosine kinases, including BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By binding to the ATP-binding site of these kinases, Imatinib stabilizes their inactive conformation, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1] Accurate and robust analytical methods

are crucial for the characterization of Imatinib, ensuring its quality, and for studying its pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary

The efficacy and potency of Imatinib can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data for Imatinib.

Table 1: Imatinib IC₅₀ Values Against Key Tyrosine Kinases and Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.

Target Kinase/Cell Line	Assay Type	IC ₅₀ Value	Reference(s)
v-Abl	Cell-free	0.6 µM	[2]
c-Kit	Cell-based	0.1 µM	[2]
PDGFR	Cell-free	0.1 µM	[2]
K562 (CML)	Cytotoxicity (MTT)	~150-200 nM	[3]
KU812 (CML)	Cytotoxicity (MTT)	~200-300 nM	[3]
KCL22 (CML)	Cytotoxicity (MTT)	~200-250 nM	[3]
NCI-H727 (Bronchial Carcinoid)	Growth Inhibition	32.4 µM	[4]

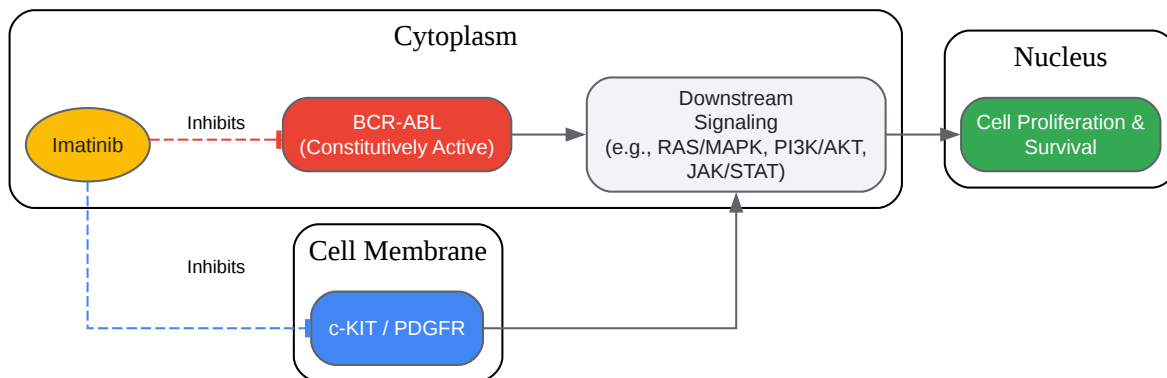
Table 2: Key Pharmacokinetic Parameters of Imatinib in Adult Patients

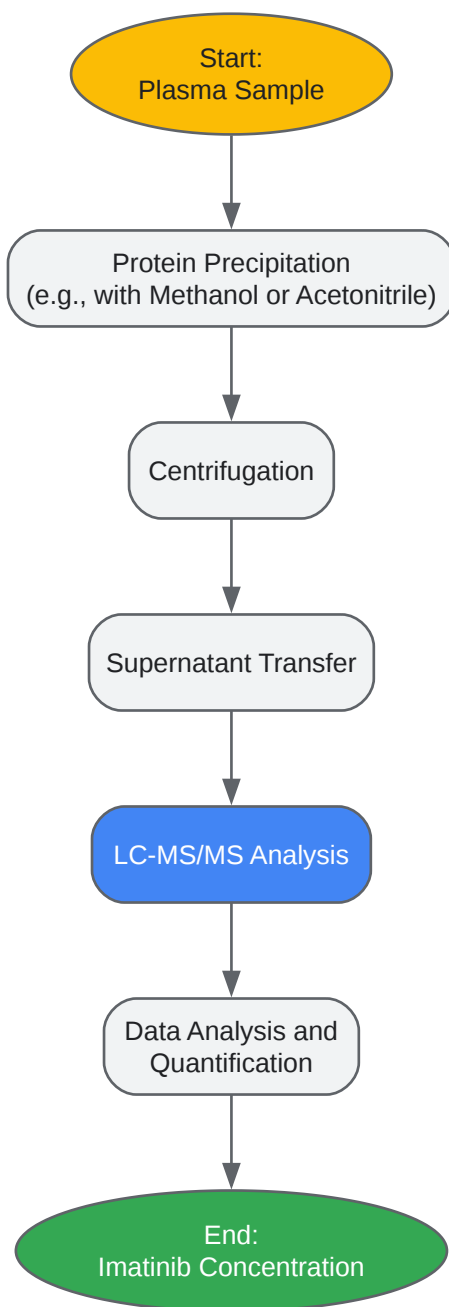
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug. The data below is for a standard oral dose of 400 mg.

Parameter	Value	Reference(s)
Bioavailability	~98%	[5][6]
Time to Peak Plasma Concentration (T_{max})	2-4 hours	[6]
Peak Plasma Concentration (C_{max}) at Steady State	$2.6 \pm 0.8 \mu\text{g/mL}$	[5]
Trough Plasma Concentration (C_{min}) at Steady State	$1.2 \pm 0.8 \mu\text{g/mL}$	[5]
Plasma Protein Binding	~95%	[5][6]
Elimination Half-Life ($t_{1/2}$)	~18 hours	[5][6]
Metabolism	Primarily via CYP3A4	[5][6]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the signaling pathways affected by Imatinib and the experimental workflows for its characterization are provided below.





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References

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